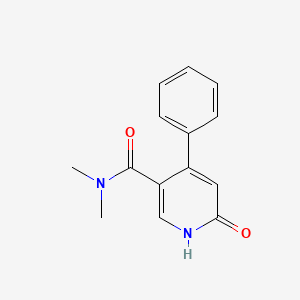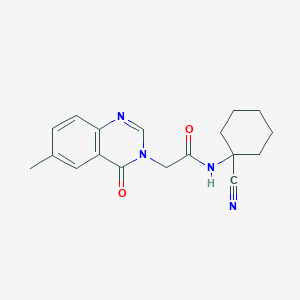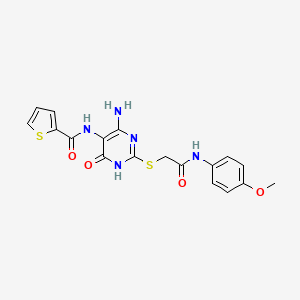![molecular formula C13H19Cl3N2O2S B2561131 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide CAS No. 1374681-21-6](/img/structure/B2561131.png)
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide, commonly known as TCS or Triclosan, is a synthetic compound that has been widely used as an antibacterial and antifungal agent in various personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in the medical field as an antiseptic and disinfectant. Despite its widespread use, there are concerns about the potential risks associated with TCS exposure, including its impact on human health and the environment. In
作用機序
TCS works by inhibiting the activity of enzymes that are essential for bacterial growth and survival. Specifically, TCS targets the enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids in bacteria. By inhibiting ENR, TCS prevents the synthesis of new fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
TCS has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, TCS has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to disrupt hormone function in animals, leading to concerns about its potential impact on human health.
実験室実験の利点と制限
One of the main advantages of using TCS in lab experiments is its broad-spectrum antibacterial and antifungal activity. TCS is effective against a wide range of microorganisms, making it a useful tool in microbiology research. However, there are also limitations to using TCS in lab experiments. For example, TCS can be toxic to some types of cells, which can limit its use in certain types of experiments. Additionally, there are concerns about the potential impact of TCS on the environment, which may limit its use in some research settings.
将来の方向性
There are several areas of future research that could be explored with regards to TCS. One area of interest is the potential impact of TCS on human health. While there have been some studies on this topic, more research is needed to fully understand the potential risks associated with TCS exposure. Another area of interest is the development of alternative antibacterial and antifungal agents that are less toxic to the environment. Finally, there is a need for more research on the long-term effects of TCS exposure on the environment, including its impact on aquatic ecosystems.
合成法
TCS can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with chlorosulfonic acid, followed by the reaction of the resulting product with diethylamine. The final product is obtained through a crystallization process. The synthesis of TCS is relatively simple and can be carried out on a large scale.
科学的研究の応用
TCS has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro and in vivo studies to evaluate its efficacy against various microorganisms. TCS has also been used in animal studies to investigate its potential toxicity and environmental effects.
特性
IUPAC Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl3N2O2S/c1-3-18(4-2)7-5-6-17-21(19,20)13-9-11(15)10(14)8-12(13)16/h8-9,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAINHNNKRCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)



![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)
![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)

![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)
![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)
![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)

